Eriocitrin
説明
Contextualization within Flavonoid Research
Eriocitrin belongs to the flavonoid family, a large and diverse group of polyphenolic compounds ubiquitously present in plants. Flavonoids are integral components of the human diet and have long been recognized for their potential health benefits. Within this broad class, this compound is classified as a flavanone (B1672756), a subgroup characterized by a specific chemical structure. It is the 7-O-rutinoside of eriodictyol (B191197).
The scientific interest in flavonoids stems from their diverse biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects. This compound is distinguished from other common citrus flavonoids, such as hesperidin (B1673128) and naringin, by its higher solubility and potent antioxidant capacity, which has made it a particular focus of recent research.
Overview of Historical and Contemporary Research Trends
Historically, research on citrus flavonoids often centered on more abundant compounds like hesperidin. However, with advancements in analytical techniques, the focus has broadened to include less predominant but potentially more potent flavonoids like this compound. Early studies primarily aimed at identifying and quantifying this compound in various citrus species.
Contemporary research has shifted towards elucidating the specific mechanisms of action and potential therapeutic applications of this compound. Current investigations are exploring its effects on metabolic syndrome, oxidative stress, and inflammation, with a growing number of preclinical and clinical studies. Modern research also focuses on the bioavailability and metabolism of this compound, recognizing that its metabolites may be responsible for many of its biological effects. nih.gov
Significance of this compound as a Bioactive Compound in Academic Inquiry
The significance of this compound in academic research lies in its potent bioactivity and potential to address various health concerns. Its strong antioxidant and anti-inflammatory properties are central to its scientific appeal. researchgate.net Studies have demonstrated its ability to modulate key signaling pathways involved in cellular defense and inflammatory responses. jddtonline.infonih.gov
Furthermore, emerging evidence suggests that this compound may play a role in improving metabolic health. Research indicates its potential to influence glucose and lipid metabolism, making it a compound of interest in the context of metabolic disorders. nih.govnutraceuticalbusinessreview.comnih.gov The growing body of scientific literature underscores the importance of this compound as a promising natural compound with multifaceted health-promoting properties, driving further academic exploration into its therapeutic potential.
Detailed Research Findings on this compound
The following interactive table summarizes key research findings on the biological effects of this compound from various studies.
| Research Area | Model | Key Findings | Quantitative Data |
| Metabolic Health | High-Fat Diet-Induced Obese Mice | Improved adiposity and related metabolic disorders. nih.gov | Dietary this compound improved fatty acid oxidation and energy expenditure. nih.gov |
| Metabolic Health | High-Fat Diet-Induced Obese Mice | Attenuated metabolic impairment of glucose and lipids. nih.gov | Reduced blood serum triacylglycerols by 31% and total cholesterol by 6%. nih.gov |
| Inflammation | Cerebral Ischemia Reperfusion Rats | Alleviated oxidative stress and inflammatory response. nih.gov | Decreased levels of IL-6 and TNF-α. nih.gov |
| Inflammation | In vitro and in vivo models | Demonstrated anti-inflammatory effects. jddtonline.infojddtonline.info | Reduced secretion of NO, IL-1β, IL-6, IL-8, and TNF-α. jddtonline.infojddtonline.info |
| Hepatic Health | Diet-induced Hepatic Steatosis Model | Ameliorated hepatic steatosis with activation of mitochondrial biogenesis. nih.gov | Increased mRNA of mitochondrial biogenesis genes. nih.gov |
| Pharmacokinetics | Human Clinical Trial | This compound metabolites show higher bioavailability from lemon extract compared to hesperidin from orange extract. nih.gov | Total plasma metabolites showed significantly lower Tmax (6.0 ± 0.4 h vs. 8.0 ± 0.5 h) and higher Cmax and AUC values after lemon extract intake. nih.gov |
| Pharmacokinetics | Rat Model | Identified numerous metabolites of this compound in vivo and in vitro. researchgate.net | 32 metabolites were identified in vivo and 27 in vitro. researchgate.net |
| Pharmacokinetics | Rat Model | Investigated the pharmacokinetics and biodistribution of this compound metabolites. nih.gov | The half-lives of the metabolites in plasma were between 3 and 3.2 hours, with a total bioavailability of less than 1%. nih.gov |
| Antioxidant Activity | In vitro assays | Demonstrated strong antioxidant and COX-inhibitor activity. mdpi.com | Synergistic antioxidant and anti-inflammatory effects observed with a combination of citrus flavanones. mdpi.com |
| Antioxidant Activity | Rat Model | Increased plasma antioxidant activity following oral administration. nih.gov | This compound metabolites were found to function as antioxidant agents. nih.gov |
| Anti-angiogenic Effects | In vitro and in vivo models | Inhibited angiogenesis by targeting VEGFR2-mediated signaling pathways. nih.gov | Suppressed the formation of new blood vessels. nih.gov |
| Cardiovascular Health | High-Fat-Diet-Induced Atherosclerosis Model Rats | Displayed significant anti-atherosclerotic action. | Modulated lipid metabolism. |
| Clinical Trial | Overweight Patients with Metabolic Syndrome | A nutraceutical combination including this compound ameliorated metabolic status. mdpi.com | Significant decreases in total cholesterol, LDL cholesterol, and triglycerides. mdpi.com |
| Clinical Trial | Humans with Metabolic Syndrome | Flavonoid supplementation, including this compound, can modulate metabolic parameters. mdpi.com | Evidence supports flavonoid supplementation for improving metabolic health. mdpi.com |
Structure
2D Structure
特性
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-6,9,16,18,20-30,32-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQADRGFMLGFJF-MNPJBKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864408 | |
| Record name | Eriocitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13463-28-0 | |
| Record name | Eriocitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13463-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eriocitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eriocitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERIOCITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS293HR5XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Research on Pharmacological Activities and Biological Effects of Eriocitrin
Antioxidant and Oxidative Stress Modulation Studies
Eriocitrin demonstrates considerable efficacy in mitigating oxidative stress through multiple mechanisms, including direct reactive oxygen species (ROS) attenuation, induction of endogenous antioxidant defense systems, and protection against lipid peroxidation and DNA damage.
Induction of Endogenous Antioxidant Defense Mechanisms
A key aspect of this compound's antioxidant activity is its ability to promote the activation of endogenous defense mechanisms within cells nutraceuticalbusinessreview.comingredientsbynature.comnutraceuticalsworld.comcambridge.org. Studies have shown that this compound upregulates the activity of superoxide (B77818) dismutase (SOD), a crucial enzymatic antioxidant involved in reducing oxidative stress nih.gov. Furthermore, this compound has been observed to increase the phosphorylation of nuclear factor erythroid 2-related factor (Nrf2), a master regulator of antioxidative defense responses nih.govjddtonline.infojddtonline.inforesearchgate.netnih.gov. This activation of the Nrf2 pathway leads to increased expressions of downstream antioxidant enzymes such as heme-oxygenase-1 (HO-1) and quinine (B1679958) oxidoreductase 1 (NQO1) nih.govjddtonline.infojddtonline.inforesearchgate.netnih.gov. Additionally, this compound promotes Nrf2 activity and inactivates nuclear factor-kappa B (NF-κB), primarily through the upregulation of dual-specificity phosphatase 14 (DUSP14) nih.gov.
Role in Lipid Peroxidation and DNA Damage Mitigation
This compound plays a significant role in protecting against cellular damage by mitigating lipid peroxidation and DNA damage. Research indicates that this compound can reduce markers of lipid peroxidation and DNA damage, particularly in the liver and kidneys of diabetic rats nutraceuticalbusinessreview.comingredientsbynature.comnutraceuticalsworld.comcambridge.orgnih.govresearchgate.netdntb.gov.ua. For instance, it has been shown to significantly lower the content of malondialdehyde (MDA), a widely recognized biomarker of lipid peroxidation nih.gov. This protective effect against lipid peroxidation and DNA damage is crucial in counteracting the deleterious effects of oxidative stress on cellular macromolecules paulogentil.comulpgc.es.
Table 1: Effects of this compound on Oxidative Stress Markers
| Marker | Effect of this compound | Reference |
| Lipid Peroxidation Markers | Reduced (e.g., MDA) | nutraceuticalbusinessreview.comingredientsbynature.comnutraceuticalsworld.comcambridge.orgnih.govnih.gov |
| DNA Damage Markers | Reduced | cambridge.orgnih.govresearchgate.netdntb.gov.ua |
| Superoxide Dismutase (SOD) | Upregulated activity | nih.gov |
| Nrf2 Phosphorylation | Increased | nih.govjddtonline.infojddtonline.inforesearchgate.netnih.gov |
| HO-1 Expression | Increased | nih.govjddtonline.infojddtonline.inforesearchgate.net |
| NQO1 Expression | Increased | nih.govjddtonline.infojddtonline.inforesearchgate.net |
Comparative Antioxidant Potency Investigations
Investigations into the comparative antioxidant potency of this compound reveal its robust activity relative to other flavonoid compounds. This compound has been identified as a stronger antioxidant than certain other citrus flavonoids, including hesperidin (B1673128), neothis compound, narirutin, naringin, diosmin, 6,8-di-C-β-glucosyldiosmin (DGD), and 6-C-β-glucosyldiosmin (GD) nih.govjst.go.jp. Its unique structural characteristic, specifically the presence of an ortho-dihydroxyl moiety, is believed to confer higher solubility and enhanced antioxidant activity compared to hesperidin nih.gov. While some studies on lemon juices have reported a lower content range for this compound compared to hesperidin and diosmin, its potent antioxidant capabilities remain evident researchgate.netresearchgate.netbioline.org.br.
Anti-inflammatory and Immunomodulatory Research
This compound exhibits significant anti-inflammatory and immunomodulatory properties, primarily through its ability to modulate the expression of pro-inflammatory cytokines and associated signaling pathways.
Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6, IL-8)
A critical aspect of this compound's anti-inflammatory action is its capacity to reduce the secretion of key pro-inflammatory cytokines. Studies have consistently demonstrated that this compound inhibits the release of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) nih.govjddtonline.infojddtonline.inforesearchgate.netnih.govresearchgate.netresearchgate.netwindows.net. Concurrently, this compound has been shown to increase the content of interleukin-10 (IL-10), which is recognized as an anti-inflammatory cytokine nih.govjddtonline.infojddtonline.inforesearchgate.net.
Beyond cytokine modulation, this compound also influences crucial inflammatory signaling pathways. It inhibits the activity of nuclear factor-kappa B (NF-κB), a central mediator of inflammatory responses, and decreases the phosphorylation of NF-κB p65 nih.govjddtonline.infojddtonline.inforesearchgate.net. Furthermore, this compound has been observed to inhibit the secretion of myeloperoxidase (MPO) and matrix metalloproteinase-9 (MMP-9), as well as the phosphorylation in mitogen-activated protein kinase (MAPK) signaling pathways jddtonline.infojddtonline.inforesearchgate.netresearchgate.netresearchgate.net. These actions collectively contribute to its ability to inhibit cell apoptosis in inflammatory contexts nih.govjddtonline.infojddtonline.inforesearchgate.net.
Table 2: Effects of this compound on Inflammatory Markers and Pathways
| Marker/Pathway | Effect of this compound | Reference |
| TNF-α | Reduced secretion/levels | nih.govjddtonline.infojddtonline.inforesearchgate.netnih.govresearchgate.netresearchgate.netwindows.net |
| IL-1β | Reduced secretion/levels | jddtonline.infojddtonline.inforesearchgate.netnih.govresearchgate.netwindows.net |
| IL-6 | Reduced secretion/levels | nih.govjddtonline.infojddtonline.inforesearchgate.netnih.govwindows.net |
| IL-8 | Reduced secretion/levels | jddtonline.infojddtonline.inforesearchgate.net |
| IL-10 | Increased content | nih.govjddtonline.infojddtonline.inforesearchgate.net |
| NF-κB (p65 phosphorylation) | Inhibited/Decreased | nih.govjddtonline.infojddtonline.inforesearchgate.netnih.govresearchgate.net |
| MPO | Inhibited secretion | jddtonline.infojddtonline.inforesearchgate.net |
| MAPK pathway | Inhibited phosphorylation | jddtonline.infojddtonline.inforesearchgate.netresearchgate.netresearchgate.net |
| MMP-9 | Inhibited secretion | jddtonline.infojddtonline.inforesearchgate.net |
| Cell Apoptosis | Inhibited | nih.govjddtonline.infojddtonline.inforesearchgate.net |
Metabolic Regulation and Anti-Obesity Research
Impact on Metabolic Syndrome Risk Factors
This compound has demonstrated a notable impact on various risk factors associated with metabolic syndrome, particularly in studies involving high-fat diet (HFD)-induced obesity models. Research indicates that even low doses of this compound can effectively counteract the detrimental effects of an HFD, thereby helping to prevent metabolic syndrome risk factors and other health challenges linked to obesity. nutraceuticalbusinessreview.comingredientsbynature.comnih.govresearchgate.net
Specifically, this compound has been shown to improve metabolic, inflammatory, and oxidative stress parameters across multiple biomarkers. nutraceuticalbusinessreview.comingredientsbynature.comnih.govresearchgate.net It significantly reduced markers of lipid peroxidation and offered robust antioxidant defense by directly facilitating the uptake of oxygen radicals and promoting the activation of endogenous defense mechanisms. nutraceuticalbusinessreview.comingredientsbynature.comnih.govresearchgate.net
In terms of glucose and lipid metabolism, this compound exhibited significant effectiveness. nutraceuticalbusinessreview.comingredientsbynature.comnih.govresearchgate.net Studies have reported a reduction in blood glucose levels, blood and liver triacylglycerols, and an improvement in serum levels of lipid peroxidation and resistin. nih.govresearchgate.net Furthermore, it improved insulin (B600854) levels and the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR). nih.gov For instance, a dose of 25 mg/kg body weight of this compound in obese mice significantly decreased serum glucose levels by 25% and improved insulin levels by 35%. nih.gov It also reduced serum triacylglycerols by 31% and liver triacylglycerols by 28%. nih.gov
Table 1: Impact of this compound (25 mg/kg bw) on Metabolic Syndrome Risk Factors in Obese Mice
| Metabolic Parameter | Observed Effect | Citation |
| Blood Glucose | Decreased by 25% | nih.gov |
| Serum Insulin | Improved by 35% | nih.gov |
| HOMA-IR | Improved by 34% | nih.gov |
| Serum Triacylglycerols | Reduced by 31% | nih.gov |
| Liver Triacylglycerols | Reduced by 28% | nih.gov |
| Lipid Peroxidation | Reduced by 19% | nih.gov |
| Resistin | Reduced by 15% | nih.gov |
Anti-Cancer and Anti-Proliferative Research
This compound has been identified as a compound with considerable anti-cancer and anti-proliferative capabilities, suggesting its potential as a chemopreventive natural product. researchgate.netresearchgate.netnih.govmdpi.com It has demonstrated the ability to inhibit the proliferation of various human cancer cell lines, including hepatocellular carcinoma (HCC) cells (HepG2 and Huh7), breast cancer (MCF-7) cells, and lung adenocarcinoma cells (A549 and H1299). researchgate.netresearchgate.netnih.govmdpi.comnih.govmdpi.comnih.govbiorxiv.org Beyond direct anti-proliferative effects on cancer cells, this compound has also been investigated for its anti-angiogenic properties, which are crucial for tumor growth and metastasis. nih.gov It significantly suppressed the formation of new blood vessels in in vivo models. nih.gov
Cell Cycle Regulation and Arrest Mechanisms
A key mechanism through which this compound exerts its anti-proliferative effects is by modulating the cell cycle. Studies have shown that this compound can arrest the cell cycle in the S phase in human hepatocellular carcinoma cell lines, such as HepG2 and Huh7. researchgate.netresearchgate.netnih.govmedchemexpress.com This S phase arrest effectively inhibits the proliferation of these cancer cells. researchgate.netresearchgate.netnih.gov
The molecular mechanisms underlying this cell cycle arrest involve the upregulation of specific regulatory proteins. Research indicates that this compound achieves S phase arrest through the upregulation of p53, cyclin A, cyclin D3, and cyclin-dependent kinase 6 (CDK6). researchgate.netresearchgate.netnih.govmedchemexpress.com
Table 2: Cell Cycle Regulation by this compound in Hepatocellular Carcinoma Cells
| Cell Cycle Phase Affected | Key Regulatory Proteins Upregulated | Cancer Cell Lines | Citation |
| S phase arrest | p53, Cyclin A, Cyclin D3, CDK6 | HepG2, Huh7 | researchgate.netresearchgate.netnih.govmedchemexpress.com |
Apoptosis Induction Pathways
This compound is recognized for its ability to induce apoptosis, a programmed cell death mechanism, in various cancer cell types. This pro-apoptotic activity has been observed in human hepatocellular carcinoma cells (HepG2 and Huh7), breast cancer (MCF-7) cells, and human umbilical vein endothelial cells (HUVECs). researchgate.netresearchgate.netnih.govnih.govmdpi.comnih.govnih.govmedchemexpress.comnih.govresearchgate.netresearchgate.net A significant pathway involved in this compound-induced apoptosis is the mitochondria-involved intrinsic signaling pathway. researchgate.netresearchgate.netnih.govmdpi.comnih.govmedchemexpress.comnih.govresearchgate.netchemfaces.com Furthermore, this compound has been shown to induce apoptosis via reactive oxygen species (ROS)-mediated mechanisms. nih.govmdpi.comnih.gov
Caspase-Dependent Apoptosis Research
A crucial aspect of this compound's apoptotic induction involves the activation of caspases, a family of cysteine proteases essential for the execution of programmed cell death. oncotarget.com Research has demonstrated that this compound activates various caspases, including caspase-3, caspase-7, caspase-8, and caspase-9. researchgate.netnih.govnih.govresearchgate.netresearchgate.net
In hepatocellular carcinoma cells, this compound activated caspase-9, caspase-7, and caspase-3 in both time- and concentration-dependent manners. researchgate.netresearchgate.net Similarly, in human umbilical vein endothelial cells (HUVECs), treatment with this compound activated caspase-9 and caspase-3, along with the cleavage of PARP (Poly (ADP-ribose) polymerase), indicating a caspase-dependent apoptotic cascade. nih.gov This activation of caspase cascades is a key component of this compound's pro-apoptotic effects. nih.gov
Table 3: Caspase Activation by this compound in Cancer Cells
| Cell Type | Caspases Activated | Other Apoptotic Markers | Citation |
| HCC Cells (HepG2, Huh7) | Caspase-9, Caspase-7, Caspase-3 | - | researchgate.netresearchgate.net |
| Breast Cancer (MCF-7) Cells | Caspase 7, Caspase 8, Caspase 9 | - | nih.gov |
| HUVECs | Caspase-9, Caspase-3 | PARP cleavage | nih.gov |
Mitochondria-Involved Intrinsic Signaling Investigations
This compound's ability to trigger apoptosis is strongly linked to the activation of the mitochondria-involved intrinsic signaling pathway. researchgate.netresearchgate.netnih.govmdpi.comnih.govmedchemexpress.comnih.govresearchgate.netchemfaces.com This pathway, also known as the mitochondrial pathway, is a major route for apoptosis induction and is characterized by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol. oncotarget.commdpi.com Key events in this pathway include the release of cytochrome c, which then facilitates the formation of the apoptosome and subsequent caspase activation. oncotarget.complos.org this compound's activation of this intrinsic pathway underscores its potential as an agent for inducing programmed cell death in abnormal cells. researchgate.netresearchgate.netnih.govmdpi.comnih.govmedchemexpress.comresearchgate.net
Regulation of Pro- and Anti-apoptotic Proteins (e.g., Bax, Bcl-2, Bcl-x)
The regulation of apoptosis by this compound involves a delicate balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. nih.gov this compound has been shown to modulate the expression of these key apoptotic markers. researchgate.netnih.govresearchgate.netresearchgate.net
Specifically, this compound activates pro-apoptotic factors such as Bax. researchgate.netnih.govresearchgate.net Bax is a pro-apoptotic protein that promotes apoptosis by contributing to MOMP. oncotarget.com Conversely, this compound suppresses the expression of anti-apoptotic proteins, including Bcl-2 and Bcl-x (also referred to as Bcl-xL). researchgate.netnih.govresearchgate.netresearchgate.net Bcl-2 and Bcl-xL are known to prevent apoptosis by inhibiting or inactivating pro-apoptotic proteins and preserving mitochondrial integrity. oncotarget.commdpi.comnih.govmdpi.comsci-hub.se For instance, research has indicated that this compound can decrease the expression of Bcl-2 and increase the expression of BAD, another pro-apoptotic protein, in certain cell lines. researchgate.net This dual action of upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins contributes significantly to this compound's ability to induce apoptosis. researchgate.netnih.govresearchgate.netresearchgate.net
Table 4: Regulation of Apoptotic Proteins by this compound
| Protein Type | Example Proteins | This compound's Effect | Citation |
| Pro-apoptotic | Bax, BAD | Activation/Increased expression | researchgate.netnih.govresearchgate.netresearchgate.net |
| Anti-apoptotic | Bcl-2, Bcl-x/Bcl-xL | Suppression/Decreased expression | researchgate.netnih.govresearchgate.netresearchgate.net |
Specific Cancer Model Investigations
This compound has demonstrated promising anticancer activities across several cancer models, primarily by influencing cell proliferation, apoptosis, and specific cellular pathways.
Hepatocellular Carcinoma (HCC) Research indicates that this compound effectively inhibits the proliferation of human hepatocellular carcinoma cell lines, such as HepG2 and Huh7. mdpi.comchemfaces.comresearchgate.netmedchemexpress.comresearchgate.netglpbio.com This inhibitory effect is achieved through the induction of the intrinsic apoptosis pathway and cell cycle arrest in the S phase. mdpi.comchemfaces.comresearchgate.netmedchemexpress.comresearchgate.netglpbio.com Mechanistically, this compound upregulates key cell cycle regulators like p53, cyclin A, cyclin D3, and cyclin-dependent kinase 6 (CDK6), and activates mitochondria-involved intrinsic signaling pathways, leading to apoptosis. chemfaces.comresearchgate.netmedchemexpress.comresearchgate.netglpbio.comnih.gov
Lung Adenocarcinoma (LUAD) In lung adenocarcinoma, this compound exhibits inhibitory effects on cell viability and migration in A549 and H1299 cells in a concentration-dependent manner. nih.govaging-us.comresearchgate.net A notable mechanism identified is the induction of ferroptosis, a form of regulated cell death. nih.govaging-us.comresearchgate.netresearchgate.net This process is characterized by increased reactive oxygen species (ROS) levels, downregulation of Nrf2, SLC7A11, and GPX4 expression, and enhanced cellular iron accumulation. nih.govaging-us.comresearchgate.netresearchgate.net Furthermore, this compound suppresses the epithelial-mesenchymal transformation (EMT) process, a critical factor in cancer invasion and metastasis, by upregulating E-cadherin and downregulating vimentin, N-cadherin, and snail expression. nih.govaging-us.comresearchgate.net Pretreatment with ferrostatin-1, a ferroptosis inhibitor, abrogated this compound's inhibitory effects on EMT, confirming the role of ferroptosis. nih.govaging-us.comresearchgate.net
Breast Cancer Studies have shown that this compound suppresses cell growth and induces apoptosis in human breast cancer cells, specifically MCF-7 cells. mdpi.comresearchgate.netnih.govmdpi.comfrontiersin.orgijirset.comresearchgate.net The mechanism involves ROS-mediated apoptosis, achieved by inhibiting STAT3 signaling-regulated proteins, preventing the expression of anti-apoptotic proteins Bcl-x and Bcl-2, and activating pro-apoptotic caspases (caspase 7, 8, 9) and Bax. mdpi.comresearchgate.netmdpi.comresearchgate.net this compound has demonstrated a strong cytotoxic effect on MCF-7 cells, with an IC50 value of 16.7 µg/ml, resulting in 80.2% inhibition. ijirset.com
Oral Carcinogenesis While this compound possesses broad anticancer properties, specific detailed research findings focusing solely on its direct anti-cancer effects in oral carcinogenesis models were not identified in the provided literature.
Neuroprotective and Central Nervous System Research
This compound has shown significant potential in neuroprotection and in addressing conditions affecting the central nervous system. zumodegranada.comfrontiersin.orgphcog.comphcog.com
Attenuation of Oxidative Stress and Inflammation in Neurological Disorders
This compound plays a crucial role in mitigating oxidative stress and inflammation, key pathological features in various neurological disorders. In models of subarachnoid hemorrhage (SAH) in rats, this compound alleviates inflammation and oxidative stress, leading to reduced central nervous system (CNS) damage and neuronal apoptosis. researchgate.netnih.govdiscovmed.com It decreases levels of malondialdehyde (MDA) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-px). nih.govdiscovmed.com Furthermore, this compound effectively reduces pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), while increasing the anti-inflammatory cytokine interleukin-10 (IL-10). phcog.comresearchgate.netnih.govdiscovmed.comjddtonline.infonih.gov In cerebral ischemia-reperfusion (CI/R) injury models, this compound attenuates oxidative injury and inflammatory responses by modulating the Nrf2/HO-1/NQO1/NF-κB signaling pathway. nih.gov It also reduces cerebral infarct volume, cerebral water content, and promotes cell proliferation while inhibiting apoptosis in CI/R. researchgate.netnih.gov
Table 1: Effects of this compound on Inflammatory and Oxidative Stress Markers
| Marker Type | Marker | Effect of this compound | Context | Reference |
| Oxidative Stress | MDA | Decreased | SAH, CI/R | nih.govdiscovmed.comnih.gov |
| Oxidative Stress | SOD | Increased | SAH, CI/R | researchgate.netnih.govdiscovmed.comnih.gov |
| Oxidative Stress | GSH-px | Increased | SAH | nih.govdiscovmed.com |
| Inflammatory Cytokine | IL-1β | Decreased | SAH, CI/R | phcog.comresearchgate.netnih.govdiscovmed.comjddtonline.infonih.gov |
| Inflammatory Cytokine | TNF-α | Decreased | SAH, CI/R | phcog.comresearchgate.netnih.govdiscovmed.comjddtonline.infonih.gov |
| Inflammatory Cytokine | IL-6 | Decreased | SAH, CI/R | phcog.comresearchgate.netnih.govdiscovmed.comjddtonline.infonih.gov |
| Inflammatory Cytokine | IL-10 | Increased | SAH, CI/R | researchgate.netjddtonline.infonih.gov |
Regulation of Dual Specificity Phosphatase 14 (DUSP14)
A significant mechanism underlying this compound's anti-inflammatory and antioxidant effects in neurological contexts involves its regulation of Dual Specificity Phosphatase 14 (DUSP14). This compound has been shown to enhance the levels of DUSP14. researchgate.netnih.govdiscovmed.comjddtonline.inforesearchgate.net By elevating DUSP14, this compound promotes the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and inactivates nuclear factor-κB (NF-κB), thereby contributing to the downregulation of inflammation and oxidative stress. researchgate.netnih.govdiscovmed.comjddtonline.inforesearchgate.net Studies have demonstrated that inhibiting DUSP14 expression can reverse the protective effects of this compound, highlighting the critical role of DUSP14 in its therapeutic actions. researchgate.netresearchgate.net
Potential in Neurodegenerative Conditions (e.g., Alzheimer's, Parkinson's)
This compound, as a citrus flavonoid, is recognized for its neuroprotective potential, attributed to its anti-inflammatory and anti-oxidative properties. zumodegranada.comfrontiersin.org Oxidative stress is a well-established contributing factor in neurological disorders. frontiersin.org While this compound's general neuroprotective effects are documented, specific detailed research findings on its direct therapeutic potential in models of Alzheimer's disease or Parkinson's disease were not explicitly identified in the provided search results.
Other Investigated Biological Activities
Anti-nociceptive Effects
This compound exhibits potent anti-nociceptive (pain-relieving) effects, particularly in postoperative pain conditions. nih.govscispace.comresearchgate.netnih.govresearchgate.net In mouse models, this compound significantly attenuates chemically-induced tonic visceral nociception (assessed by acetic acid-induced writhing behavior) and acute phasic thermal nociception (evaluated by the hot-plate test). nih.govresearchgate.netnih.gov It also demonstrates a significant dose-dependent reduction in incisional nociceptive hyperalgesia. nih.govresearchgate.netnih.gov The anti-nociceptive action of this compound is suggested to be mediated through both opioid and GABAA receptors, as its effects were strongly blocked by antagonists of these receptors, naltrexone (B1662487) and bicuculline, respectively. nih.govresearchgate.netnih.gov
Table 2: Anti-nociceptive Effects of this compound in Mouse Models
| Nociception Modality | Observed Effect | Doses (mg/kg) | Mechanism | Reference |
| Acetic Acid-Induced Tonic Visceral Nociception | Significant attenuation of abdominal constrictions | 5, 10, 15, 30 | Opioidergic and GABAergic mechanisms | nih.govresearchgate.netnih.gov |
| Hot-Plate Test (Acute Phasic Thermal Nociception) | Significant increase in thermal latency time | 10, 15, 30 | Opioidergic and GABAergic mechanisms | nih.govresearchgate.netnih.gov |
| Postoperative Incisional Nociception | Dose-dependent reduction in hyperalgesia | 15, 30 | Opioidergic and GABAergic mechanisms | nih.govresearchgate.netnih.gov |
Bioavailability, Distribution, and Metabolism of Eriocitrin
Pharmacokinetic Profiling in Preclinical Models
Pharmacokinetic studies in animal models, primarily rats, have shed light on how eriocitrin is handled by the organism, revealing characteristics distinct from its parent compound due to extensive metabolism.
The gastrointestinal absorption of intact this compound is reported to be very low in preclinical models, with studies in rats indicating a total bioavailability of less than 1% following oral administration. researchgate.net Despite this low bioavailability of the parent compound, its metabolites are readily detected in systemic circulation. In a human pharmacokinetic study comparing flavanones from lemon and orange extracts, total plasma metabolites derived from this compound demonstrated a significantly shorter time to reach maximum concentration (Tmax) of approximately 6.0 ± 0.4 hours, alongside higher maximum concentration (Cmax) and area under the curve (AUC) values, compared to metabolites from hesperidin (B1673128) (an orange flavanone). nih.gov This suggests that while parent this compound may not be extensively absorbed, its deglycosylated and conjugated forms achieve considerable circulating levels.
Key circulating metabolites identified in rat plasma include homoeriodictyol (B191827) and its glucuronidated form, homoeriodictyol-7-O-glucuronide, which are considered major circulating compounds. researchgate.net Specific conjugated metabolites, such as hesperetin-O-glucuronide (hERD-7-O-Gluc), have been observed to reach plasma concentrations of approximately 8 ng/g at 10 hours post-administration, while hERD-4'-O-Gluc reached about 2 ng/g after 6 hours, representing peak levels in the blood. researchgate.net The half-lives of these circulating metabolites in plasma were found to range between 3 and 3.2 hours. researchgate.net
Table 1: Summary of Key Pharmacokinetic Parameters of this compound Metabolites in Preclinical Models
| Parameter | Value (Rat Plasma) | Reference |
| Total Bioavailability (this compound) | < 1% | researchgate.net |
| Half-life of Metabolites | 3 – 3.2 hours | researchgate.net |
| Tmax of Total Plasma Metabolites (Human, Lemon Extract) | 6.0 ± 0.4 hours | nih.gov |
| Cmax of hERD-7-O-Gluc | ~8 ng/g (at 10h) | researchgate.net |
| Cmax of hERD-4'-O-Gluc | ~2 ng/g (at 6h) | researchgate.net |
Following oral administration in rats, this compound metabolites have been shown to be widely distributed across various tissues and organs. researchgate.netresearchgate.netfrontiersin.org Specifically, homoeriodictyol and homoeriodictyol-7-O-glucuronide were found to be extensively distributed in rat tissues. researchgate.net While detailed quantitative data on the accumulation of specific this compound metabolites in individual organs are limited, general trends for polyphenols suggest rapid distribution and accumulation in organs, typically within an hour of absorption into the bloodstream. The preferential order of accumulation for some polyphenols has been observed as kidney > liver > lung > heart > muscle. jst.go.jp The presence of this compound metabolites in various organs underscores their potential for local biological activity.
Metabolic Transformation Pathways
This compound undergoes extensive biotransformation, involving both Phase I and Phase II metabolic reactions, often initiated by the gut microbiota.
A crucial initial step in the metabolism of this compound is its deglycosylation. This compound is first metabolized into its aglycone, eriodictyol (B191197), a process often facilitated by the gut microbiota. researchgate.netresearchgate.netfrontiersin.orgresearchgate.net Beyond deglycosylation, the main Phase I metabolic pathways identified for this compound and its derivatives include reduction, hydrogenation, N-acetylation, ketone formation, and oxidation. rsc.orgrsc.org These reactions typically introduce or expose polar functional groups, preparing the compounds for subsequent Phase II conjugation reactions. In vitro studies utilizing rat liver microsomes have been instrumental in characterizing these initial metabolic transformations. rsc.org
Following Phase I transformations, this compound and its metabolites undergo extensive Phase II metabolism, which involves conjugation with hydrophilic endogenous molecules. The primary Phase II reactions observed for this compound derivatives include glucuronidation, sulfation, and methylation. researchgate.netresearchgate.netfrontiersin.orgresearchgate.netnih.gov These conjugative reactions are catalyzed by specific enzyme families, such as UDP-glucuronosyltransferases (UGTs) for glucuronidation, sulfotransferases (SULTs) for sulfation, and various methyltransferases (MTs) for methylation. drughunter.comdergipark.org.trupol.cz
Several Phase II metabolites have been identified, including eriodictyol-O-glucuronide, homoeriodictyol-7-O-glucuronide, hesperetin-7-O-glucoside, and eriodictyol-7-O-(6″-O-galloyl) glucoside. researchgate.netresearchgate.netfrontiersin.org The gut microbiota plays a significant role in the metabolism of this compound, allowing the compound to reach the colon intact and be transformed into various metabolites such as eriodictyol, homoeriodictyol, hesperetin (B1673127), and their glucuronidated forms. frontiersin.orgnih.gov In human pharmacokinetic studies, a substantial number of phase-II flavanone-derived metabolites (17 in total) were identified after the consumption of an this compound-rich lemon extract. nih.gov These studies also provided insights into the interconversion between hesperetin and eriodictyol, and the formation of naringenin (B18129) from related flavanones, suggesting common metabolic routes for citrus flavonoids. nih.gov
Table 2: Identified Metabolites of this compound
| Metabolite Name | Type of Metabolite | Metabolic Pathway Involved | Reference |
| Eriodictyol | Aglycone | Deglycosylation (Phase I) | researchgate.netresearchgate.netfrontiersin.orgresearchgate.net |
| Homoeriodictyol | Methylated aglycone | Methylation (Phase II) | researchgate.netresearchgate.netfrontiersin.orgresearchgate.net |
| Hesperetin | Aglycone (interconversion product) | Phase I | researchgate.netnih.govresearchgate.netfrontiersin.org |
| Eriodictyol-O-glucuronide | Conjugated aglycone | Glucuronidation (Phase II) | researchgate.netresearchgate.netfrontiersin.org |
| Homoeriodictyol-7-O-glucuronide | Conjugated aglycone | Glucuronidation (Phase II) | researchgate.netfrontiersin.org |
| Hesperetin-7-O-glucoside | Conjugated aglycone | Glucosidation (Phase II) | frontiersin.org |
| Eriodictyol-7-O-(6″-O-galloyl) glucoside | Conjugated aglycone | Galloylation (Phase II) | frontiersin.org |
| 3,4-Dihydroxyhydrocinnamic acid (DHCA) | Cleavage product | Phase I | researchgate.net |
| Naringenin | Aglycone (interconversion product) | Phase I | nih.gov |
Identification and Characterization of Major Metabolites (e.g., Eriodictyol, Hesperetin, Homoeriodictyol)
This compound undergoes a series of biotransformations, initially being metabolized into eriodictyol. This is followed by Phase II metabolic reactions such as glucuronidation, sulfation, and methylation, which lead to the production of compounds like hesperetin, homoeriodictyol, and eriodictyol-O-glucuronide fishersci.cauni.luwikipedia.org.
Detailed analyses of colon contents have identified six key flavonoid metabolites of this compound: eriodictyol, homoeriodictyol, hesperetin, eriodictyol-3′-O-glucoside, hesperetin-7-O-glucoside, and eriodictyol-7-O-(6″-O-galloyl) glucoside fishersci.cauni.luguidetopharmacology.orgthegoodscentscompany.comthegoodscentscompany.com. In rat studies, nine metabolites were identified in urine and seven in various tissues, including eriodictyol, homoeriodictyol, hesperetin, and their glucuronidated forms wikipedia.orgnih.govmassbank.euuni.lunih.gov. Notably, homoeriodictyol and homoeriodictyol-7-O-glucuronide represent the predominant metabolites found in rat tissues wikipedia.orgnih.govmassbank.euuni.lunih.gov. While this compound itself is typically not detected in plasma or urine, its conjugated metabolites are consistently observed cdutcm.edu.cnuni.lu. Another significant metabolite, 3,4-dihydroxyhydrocinnamic acid (DHCA), is formed from eriodictyol through the action of intestinal bacteria wikipedia.orgcdutcm.edu.cnuni.luuni.lu.
Role of Gut Microbiota in this compound Metabolism
The gut microbiota is instrumental in the initial breakdown of this compound. Specific gut bacteria, including Bacteroides, Bifidobacterium, and Enterobacter, are capable of metabolizing this compound into eriodictyol fishersci.cauni.lu. Further biotransformation occurs as eriodictyol is converted into 3,4-dihydroxyhydrocinnamic acid (3,4-DHCA) and phloroglucinol (B13840) (PHL) by bacteria such as Clostridium butyricum uni.lu. Other conjugated molecules, including methyl-eriodictyol, are also formed as microbial biotransformation products wikipedia.org.
Dietary intake of this compound profoundly modulates the composition and diversity of the gut microbiota. A notable finding is the significant enrichment of probiotic bacteria, such as Lachnospiraceae_UCG_006, following this compound intervention fishersci.cauni.luwikipedia.orgguidetopharmacology.orgthegoodscentscompany.comthegoodscentscompany.com. Studies in mice have demonstrated an increase in the relative abundance of Firmicutes and Actinobacteriota, accompanied by a reduction in Bacteroidetes, in the gut after this compound treatment guidetopharmacology.org. Furthermore, a mixture of citrus flavonoids containing this compound (Eriomin®), when combined with metformin, stimulated the growth of Bacteroides and Subdoligranulum genera gen.store. Correlation analyses have indicated positive associations between this compound metabolites and specific intestinal bacteria, including Monoglobus, Faecalibacterium, Candidatus_Arthromitus, Lachnospiraceae_UCG-006, Gardnerella, and Lactobacillaceae_HT002, while Parasutterella and Muribaculaceae_unclassified exhibited negative correlations thegoodscentscompany.com.
Comparative Bioavailability Studies with Other Flavanones
Comparative bioavailability studies highlight key differences between this compound and other flavanones, particularly hesperidin. This compound's higher solubility, attributed to the presence of two hydroxyl groups in its B-ring, is hypothesized to facilitate the production of more bioavailable metabolites compared to hesperidin, which contains a methoxy (B1213986) group that contributes to its lower solubility.
A randomized-crossover human pharmacokinetic study comparing the bioavailability and metabolism of flavanones from lemon extract (rich in this compound) and orange extract (rich in hesperidin) provided significant insights. The study revealed that total plasma metabolites, including hesperetin metabolites, were present at higher concentrations after the intake of the lemon extract. Furthermore, a lower time to maximum concentration (Tmax) of 6.0 ± 0.4 hours was observed for total plasma metabolites following lemon extract intake, compared to 8.0 ± 0.5 hours for orange extract. This was accompanied by higher maximum concentration (Cmax) and area under the curve (AUC) values for the lemon extract. These findings suggest that regular consumption of an this compound-rich lemon extract could lead to a circulating concentration of metabolites sufficient to exert health benefits, even in individuals traditionally considered "low-producers" of flavanone (B1672756) metabolites.
Biological Activity of this compound Metabolites
The biological activities of this compound are closely intertwined with its metabolites, which often exhibit enhanced bioactivity compared to the parent compound. Evidence suggests that some flavanone catabolites possess greater biological activity than their precursor flavanones fishersci.ca. For instance, eriodictyol and hesperetin, identified as key metabolites of this compound, have demonstrated significantly superior anti-lipid peroxidation capacity when compared directly to this compound itself fishersci.caguidetopharmacology.org.
The widespread distribution of this compound metabolites in rat tissues, particularly their presence in the pancreas, suggests potential benefits related to blood glucose regulation. Understanding the identification and distribution of these metabolites in vivo is crucial for elucidating their pharmacological significance and biological activities. In in vitro antioxidant assays, eriodictyol has shown stronger antioxidant activity than α-tocopherol in both linoleic acid autoxidation and rabbit erythrocyte membrane oxidation systems uni.lu. While 3,4-DHCA and phloroglucinol (PHL), also metabolites of this compound, exhibited weaker antioxidant activity, they still retained a degree of antioxidative capacity uni.lu. The detection of eriodictyol, homoeriodictyol, and hesperetin in their conjugated forms in plasma and urine further supports their role as active antioxidant agents within the body cdutcm.edu.cnuni.lu. Beyond antioxidant effects, flavanones like eriodictyol have been implicated in ameliorating adiposity, hepatic steatosis, insulin (B600854) resistance, and inflammation uni.lu.
Molecular Targets and Signaling Pathways Research
Interaction with Nuclear Receptors
Research indicates that eriocitrin, as part of lemon polyphenols, can positively regulate the mRNA level of peroxisome proliferator-activated receptor alpha (PPARα) uni.lu. This suggests a potential role for this compound in modulating lipid metabolism and related pathways through nuclear receptor interactions.
Modulation of Protein Kinase Cascades
This compound exerts its effects by modulating several key protein kinase cascades involved in cellular responses such as inflammation, proliferation, and survival.
MAPK/ERK Pathway: this compound has been shown to moderately reduce the mitogen-activated protein kinase (MAPK) signaling pathway in RAW 264.7 cells uni.lu. In human umbilical vein endothelial cells (HUVECs), this compound inhibits MAPK/ERK phosphorylation, specifically deactivating the phosphorylation of c-Raf, MEK1/2, and ERK1/2 nih.gov.
PI3K/AKT/mTOR Pathway: this compound inhibits the downstream phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway in HUVECs, contributing to its anti-angiogenic effects nih.govgen.storenih.gov. When combined with resveratrol (B1683913), this compound has also been observed to inhibit phosphor-AKT.
JNK/p38 Pathway: this compound can cause oxidative stress-mediated activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways in MCF-7 cells. Conversely, in LPS-induced RAW264.7 cells, this compound in combination with resveratrol has been shown to reduce the levels of phosphorylated p38 and JNK.
Regulation of Transcription Factors
This compound significantly influences the activity of several transcription factors crucial for gene expression regulation in various cellular processes.
NF-κB (Nuclear Factor-kappa B): this compound inactivates NF-κB phosphorylation uni.lu. It has been demonstrated to attenuate NF-κB activation in conditions like ischemia-reperfusion induced acute kidney injury and subarachnoid hemorrhage. Specifically, this compound decreases the phosphorylation of the NF-κB p65 subunit.
Nrf2 (Nuclear Factor Erythroid 2-Related Factor 2): this compound promotes the expression of Nrf2 uni.lu. It increases Nrf2 phosphorylation and enhances the expression of its downstream antioxidant enzymes, heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation of the Nrf2/HO-1/NQO1 signaling pathway contributes to its anti-oxidative and anti-inflammatory effects.
STAT3 (Signal Transducer and Activator of Transcription 3): In MCF-7 cells, this compound suppresses STAT3 phosphorylation by inhibiting the activation of upstream molecules such as JAK2 and Src kinase, thereby blocking STAT3 nuclear translocation. This compound, when combined with resveratrol, also inhibits phosphor-STAT3.
p53: this compound has been shown to upregulate p53 expression in human hepatocellular carcinoma cells, which contributes to cell cycle arrest in the S phase and the induction of apoptosis.
Effects on Apoptotic and Ferroptotic Regulatory Proteins
This compound plays a role in regulating cell death mechanisms, including apoptosis and ferroptosis.
Apoptotic Regulatory Proteins: this compound triggers apoptosis by activating the mitochondria-involved intrinsic signaling pathway gen.store. It activates proapoptotic factors such as Bax and various caspases, including caspase-3, -7, -8, and -9 gen.store. Concurrently, it suppresses the expression of anti-apoptotic proteins like Bcl-2 and Bcl-x gen.store. This compound induces caspase-dependent apoptosis in HL-60 cells.
Ferroptotic Regulatory Proteins: Recent studies indicate that this compound can trigger ferroptosis in lung adenocarcinoma cells (A549 and H1299), which may help circumvent cancer cell resistance to apoptosis. This effect is associated with its ability to strongly promote reactive oxygen species (ROS) generation.
Influence on Enzyme Activities
This compound has been observed to modulate the activity of several enzymes.
Matrix Metalloproteinases (MMPs): this compound inhibits the activity of MMP-9 uni.lu. In HUVECs, it inhibits MMP-2 and MMP-9, thereby contributing to its anti-angiogenic effects nih.govgen.store.
Lipoxygenases: this compound acts as an inhibitor of lipoxygenases. It inhibits 5-lipoxygenase with an IC₅₀ of 29.1 µmol L⁻¹ and 12-lipoxygenase with an IC₅₀ of 22.3 µmol L⁻¹ in rat peritoneal polymorphonuclear leukocytes. Its aglycone, eriodictyol (B191197), demonstrates even greater potency, with IC₅₀ values of 0.07 µmol L⁻¹ for 12-lipoxygenase and 0.20 µmol L⁻¹ for 5-lipoxygenase. Furthermore, this compound inhibits the production of leukotriene B₄, a product of lipoxygenase activity, with an IC₅₀ of 12.7 µmol L⁻¹.
Table 1: this compound and Eriodictyol Inhibition of Lipoxygenases
| Compound | Enzyme | IC₅₀ (µmol L⁻¹) | Source |
| This compound | 5-Lipoxygenase | 29.1 | |
| This compound | 12-Lipoxygenase | 22.3 | |
| Eriodictyol | 5-Lipoxygenase | 0.20 | |
| Eriodictyol | 12-Lipoxygenase | 0.07 | |
| This compound | Leukotriene B₄ Production | 12.7 |
Impact on Cellular Components
This compound influences various cellular components and their functions.
Mitochondrial Biogenesis: this compound ameliorates diet-induced hepatic steatosis by activating mitochondrial biogenesis uni.lu. It increases the mRNA expression of mitochondrial biogenesis genes, including mitochondrial transcription factor, nuclear respiratory factor 1, cytochrome c oxidase subunit 4, and ATP synthase. This leads to an increase in mitochondrial size and mitochondrial DNA (mtDNA) content, resulting in enhanced ATP production in cells like HepG2 and in zebrafish models uni.lu.
Erythrocyte Membrane Asymmetry: this compound has been reported to disrupt erythrocyte membrane asymmetry. Studies indicate that this compound induces concentration-dependent hemolysis and influences signaling mediators involved in eryptosis, such as caspase, p38 MAPK, casein kinase 1α (CK1α), protein kinase C, and Rac1 GTPase.
Molecular Docking and Dynamics Simulations
While extensive data on molecular docking and dynamics simulations specifically for this compound were not broadly detailed across the provided sources, one study indicated that molecular docking assays were employed to identify this compound as a potential inhibitor of cyclin-dependent kinase 1 (CDK1), suggesting its anti-tumor effects by targeting and inhibiting CDK1 activity.
Advanced Methodologies in Eriocitrin Research
Extraction Techniques and Optimization
Solvent System Optimization for Eriocitrin Recovery
Optimizing the solvent system is a critical step in maximizing the recovery of this compound from plant matrices. Research indicates that aqueous ethanol (B145695) mixtures are frequently preferred for their efficiency and applicability, especially when the extracts are intended for food, pharmaceutical, or cosmetic applications google.comresearchgate.net. For instance, a 25% (v/v) ethanol/water mixture has been identified as an effective solvent for extracting this compound from lemon peel researchgate.net. Another study found that a solvent containing 25% ethanol, combined with stirring at 80 °C for 150 minutes, yielded the highest this compound extraction from Citrus limon peel, achieving concentrations up to 7.2 ± 0.2 mg/g dry weight nih.govmdpi.com.
The concentration of ethanol plays a crucial role in elution efficiency during purification steps. When using hydrous ethanol as an elution solvent for this compound adsorbed on phenol-formaldehyde adsorption resins, an ethanol concentration of 20% to 90% by volume is preferred, with 40% to 85% being more effective, and 60% to 80% being particularly efficient for eluting adsorbed this compound google.com. This range also helps minimize the elution of components that could negatively impact the flavor of the final this compound-containing material google.com. For peppermint extracts, glycerol-water systems have also been explored, with 30.5% glycerol (B35011) solution identified as optimal for polyphenolic compounds, including flavonoids like this compound, at 50 °C mdpi.com.
The following table summarizes some optimized solvent systems for this compound extraction:
| Source Material | Solvent System | Temperature | Time | This compound Yield (approx.) | Reference |
| Lemon Peel | 25% Ethanol/Water | 80 °C | 150 min | 7.2 mg/g dw | nih.govmdpi.com |
| Lemon Peel | 75% Ethanol/Water | 20 °C | 150 min | High TPC, TFC | nih.govresearchgate.net |
| Peppermint | 30.5% Glycerol/Water | 50 °C | - | Optimal for flavonoids | mdpi.com |
| Orange Peel | Ethyl Acetate (B1210297) | Room Temp | Overnight | 37.68 µg/ml (90% purity) | ijirset.com |
Source Material Variability in Extraction Yields (e.g., Citrus Peel, Juice, Mint Species)
This compound distribution and concentration vary significantly across different plant sources and even within different parts of the same plant. Lemon fruit (Citrus limon BURM. f.) is a particularly rich source of this compound jst.go.jpjddtonline.info. In lemons, this compound is primarily concentrated in the peel, with concentrations around 1,500 ppm, encompassing the albedo (mesocarp) and flavedo (epicarp) jst.go.jp. It is also present in the juice, albeit at lower concentrations (about 200 ppm), and is generally not detected in the seeds jst.go.jp. Both Eureka and Lisbon lemon varieties exhibit similar this compound content jst.go.jp.
While abundant in lemons and limes, this compound is scarcely found in other citrus fruits jst.go.jp. For example, grapefruit juice contains significantly lower amounts of this compound, ranging from 0.00 to 0.62 mg/100 mL, compared to lemon juice from concentrate, which can have 8.80 to 33.50 mg/100 mL phenol-explorer.eu. Some studies indicate that this compound may not be present in all oranges jddtonline.info. In lime juice (C. aurantifolia), this compound has been reported at a mean of 0.29 mg/100 mL nih.gov.
Beyond citrus, mint species (Lamiaceae family) have emerged as notable sources of this compound researchgate.netdergipark.org.trresearchgate.net. Swiss mint and spearmint, in particular, have been highlighted for their elevated levels of flavanones, including this compound, comparable to those found in citrus fruits researchgate.netnih.gov. Spearmint has shown an this compound content of 85.76 mg/100 g FW nih.gov. Peppermint (Mentha piperita) is also a valuable source, with butanol extracts revealing high concentrations of this compound, leading to successful purification with 92% purity dergipark.org.trindexcopernicus.com.
The following table illustrates the variability of this compound content in different source materials:
| Source Material | Part | This compound Content (approx.) | Reference |
| Lemon | Peel | 1,500 ppm | jst.go.jp |
| Lemon | Juice | 200 ppm | jst.go.jp |
| Lemon | Young Leaves | 0.37 ± 0.11 mg/g | nih.gov |
| Lemon | Young Stems | 0.17 ± 0.02 mg/g | nih.gov |
| Lemon | Flowers | 0.06 ± 0.01 mg/g | nih.gov |
| Lemon Juice (from concentrate) | Juice | 21.29 mg/100 mL (mean) | phenol-explorer.eu |
| Grapefruit Juice | Juice | 0.16 mg/100 mL (mean) | phenol-explorer.eu |
| Spearmint | Whole Plant | 85.76 mg/100 g FW | nih.gov |
| Mentha piperita | Butanol Extract | High concentrations (92% purity after purification) | dergipark.org.trindexcopernicus.com |
| Orange Peel | Powder | 37.68 µg/ml | ijirset.com |
Purification and Isolation Strategies
The isolation and purification of bioactive compounds like this compound from complex natural matrices typically require multi-step procedures. Preparative chromatography is a technique of choice for this purpose, aiming to efficiently and cost-effectively obtain pure target compounds waters.com.
Chromatographic Purification Techniques (e.g., Column Chromatography)
Column chromatography is a widely employed technique for the purification of this compound. For instance, this compound has been successfully purified from orange peel using silica (B1680970) gel column chromatography ijirset.com. In this method, an ethyl acetate extract of defatted orange peel is loaded onto a silica gel column and eluted with ethyl acetate, with fractions collected and analyzed for this compound content ijirset.com. This process has yielded this compound with a purity of 90% from orange peel powder ijirset.com.
Another approach involves the use of porous synthetic adsorption resins, particularly those with a phenol-formaldehyde resin as the main framework and containing amino and phenolic hydroxyl groups google.comgoogle.com. This compound from citrus extracts can be adsorbed onto these resins, and then eluted using organic solvents such as methanol (B129727), ethanol, butanol, propanol, isopropanol, acetone, hexane, chloroform, glycerin, glacial acetic acid, or water google.com. Hydrous ethanol, especially at concentrations between 20% and 90% by volume, is effective for eluting adsorbed this compound google.com. Isocratic preparative liquid chromatography can also serve as a rapid first-step purification to simplify complex mixtures and enrich this compound prior to more stringent purification steps waters.com.
Analytical Characterization and Quantification Methods
Accurate analytical characterization and quantification of this compound are crucial for research and quality control. Various sophisticated methods are employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly its tandem mass spectrometry (LC-MS/MS) variant, is extensively utilized for the analysis of this compound due to its high sensitivity and structural specificity nih.govresearchgate.net. This technique allows for the precise identification and quantification of this compound and its metabolites in complex biological samples and plant extracts researchgate.netmtoz-biolabs.comfrontiersin.orgnih.govnih.gov.
Ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) has been employed to investigate the intestinal metabolic profile of this compound, identifying this compound and several of its metabolites, including eriodictyol (B191197), homoeriodictyol (B191827), hesperetin (B1673127), eriodictyol-3′-O-glucoside, hesperetin-7-O-glucoside, and eriodictyol-7-O-(6″-O-galloyl) glucoside frontiersin.org. LC-MS/MS has also been successfully applied for the determination of this compound in rat plasma, demonstrating good precision, accuracy, and stability nih.govnih.govcolab.ws. In these methods, this compound is typically quantified using precursor-to-product ion transitions in multiple reaction monitoring (MRM) modes nih.govnih.gov. Furthermore, LC-MS/MS-based metabolomics approaches have been used to quantify and evaluate the response of this compound and other flavonoids to environmental stresses in citrus species frontiersin.org.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard and widely used technique for the separation, identification, and quantification of this compound in various matrices jst.go.jpdergipark.org.trbioline.org.breuropa.eu. HPLC with a photodiode array detector (HPLC-DAD or HPLC-UV) is commonly used, with detection often performed at 280 nm, which is the UV absorption maximum for flavanone (B1672756) glycosides like this compound ijirset.comdergipark.org.trnih.govoup.comresearchgate.net.
Typical HPLC conditions for this compound analysis often involve C18 reverse-phase columns ijirset.comnih.govnih.govoup.com. Mobile phases commonly consist of aqueous solutions with an acid (e.g., 0.1% formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol dergipark.org.trnih.govnih.govnih.govresearchgate.net. Gradient elution programs are frequently employed to achieve optimal separation of this compound from other compounds nih.govnih.govresearchgate.net. For example, a method for this compound quantification in Mentha piperita used a Phenylhexyl C6 reverse phase column with a mobile phase of 0.1% formic acid/deionized water and acetonitrile, at a flow rate of 1 mL/min and a column temperature of 30 °C dergipark.org.tr. Another method for determining this compound in rat plasma utilized a Wonda Cract ODS-2 C18 Column with 0.1% aqueous formic acid and acetonitrile as the mobile phase at a flow rate of 0.8 mL/min nih.gov. HPLC is also used to assess the purity of isolated this compound, with studies reporting purities as high as 90-92% ijirset.comdergipark.org.trindexcopernicus.com.
In Vivo Animal Models
Rodent Models (e.g., Rats, Mice for Obesity, Cancer, Central Nervous System Injury)
Rodent models, including rats and mice, are extensively employed in this compound research to investigate its effects on various health conditions such as obesity, cancer, and central nervous system injuries. These models provide valuable insights into the in vivo efficacy and underlying molecular mechanisms of this compound.
Obesity Research: Studies in mice have demonstrated the efficacy of this compound in ameliorating diet-induced obesity and associated metabolic disturbances. In high-fat diet (HFD)-fed C57BL/6J mice, supplementation with low doses of this compound (10, 25, and 100 mg/kg body weight) significantly improved metabolic, inflammatory, and oxidative stress parameters. Specific findings included a reduction in blood serum triacylglycerols by 31%, total cholesterol by 6%, and liver triacylglycerols by 28%. This compound also enhanced lipid peroxidation by 19% at 25 mg/kg and 22% at 100 mg/kg, and improved insulin (B600854) resistance markers such as resistin (15% reduction) and the insulin resistance index (34% reduction at 25 mg/kg and 39% reduction at 100 mg/kg). The 25 mg/kg dose was particularly noted for its comprehensive positive effects on oxidative stress, systemic inflammation, and glucose and lipid metabolism. nih.gov
Another study using C57BL/6N mice fed an HFD supplemented with 0.005% (w/w) this compound for 16 weeks revealed improvements in adiposity. This was attributed to increased adipocyte fatty acid oxidation, enhanced energy expenditure, and elevated mRNA expression of thermogenesis-related genes in brown adipose tissue (BAT) and skeletal muscle, alongside a decrease in lipogenesis-related gene expression in white adipose tissue. This compound also prevented hepatic steatosis by reducing lipogenesis and promoting fatty acid oxidation in the liver and fecal lipid excretion, thereby attenuating hyperlipidemia. Furthermore, it improved insulin sensitivity by decreasing hepatic gluconeogenesis and proinflammatory responses. nih.gov
In rats, this compound has consistently shown lipid-lowering effects in models of high-fat and high-cholesterol diets. frontiersin.orgchemfaces.commdpi.comthegoodscentscompany.comresearchgate.netresearchgate.net
Table 1: Effects of this compound on Obesity Parameters in Rodent Models
| Model (Species, Diet) | This compound Dose/Duration | Key Findings | Reference |
| C57BL/6J Mice (HFD-induced obesity) | 10, 25, 100 mg/kg bw for 4 weeks | Reduced blood serum triacylglycerols (-31%), total-cholesterol (-6%), liver triacylglycerols (-28%). Improved lipid peroxidation (-19% at 25 mg/kg, -22% at 100 mg/kg). Decreased resistin (-15%) and insulin resistance index (-34% at 25 mg/kg, -39% at 100 mg/kg). | nih.gov |
| C57BL/6N Mice (HFD-induced obesity) | 0.005% (w/w) for 16 weeks | Improved adiposity by increasing adipocyte fatty acid oxidation, energy expenditure, and thermogenesis-related gene expression in BAT and skeletal muscle. Decreased lipogenesis in white adipose tissue. Prevented hepatic steatosis, attenuated hyperlipidemia, and improved insulin sensitivity. | nih.gov |
| Rats (High-fat and high-cholesterol diet) | Various doses/durations | Demonstrated significant lipid-lowering effects. | frontiersin.orgchemfaces.commdpi.comthegoodscentscompany.comresearchgate.netresearchgate.net |
Cancer Research: this compound has been investigated for its potential anti-cancer properties. In Swiss albino mice with benzo(a)pyrene [B(a)P]-induced lung tumorigenesis, this compound exhibited immunomodulatory effects. Treatment with this compound reversed several adverse markers, including augmented levels of lipid peroxidation, tumor incidence, lung weight, carcinoembryonic antigen (CEA), serum marker enzymes, IgA, soluble immune complexes (SIC), cell proliferative markers, and inflammatory cytokines. Concurrently, it led to an increase in body weight, antioxidant levels, hematological counts, immunoglobulins, immune complexes, and apoptotic protein expression. begellhouse.com
Table 2: Effects of this compound on Cancer Parameters in Rodent Models
| Model (Species, Cancer Model) | This compound Treatment | Key Findings | Reference |
| Swiss Albino Mice (B(a)P-induced lung tumorigenesis) | Oral gavage | Reversed augmented lipid peroxidation, tumor incidence, lung weight, CEA, serum marker enzymes, IgA, SIC, cell proliferative markers, and inflammatory cytokines. Increased body weight, antioxidant levels, hematological counts, immunoglobulins, immune complexes, and apoptotic protein expression. | begellhouse.com |
Central Nervous System Injury Research: this compound has shown promise in mitigating central nervous system injuries. In a mouse model of arterial occlusion-provoked cerebral ischemic reperfusion injury (CIRI), this compound (100 mg/kg) demonstrated neuroprotective capabilities. Treatment significantly reduced elevated inflammatory markers, specifically interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), as well as levels of apoptotic proteins such as nuclear factor kappa B (NF-κB), caspase-3, and caspase-9, and neuronal nitric oxide synthase (nNOS). phcog.com
In cerebral ischemia-reperfusion (CI/R) rats, this compound alleviated oxidative stress and inflammatory responses. High (32 mg/kg) and medium (16 mg/kg) doses of this compound reduced cerebral infarct volume, cerebral water content, and cerebral indexes in a dose-dependent manner. This compound treatment upregulated superoxide (B77818) dismutase (SOD) activity, while downregulating malondialdehyde (MDA) and lactic dehydrogenase (LDH) content. It also decreased IL-6 and TNF-α levels and increased IL-10 content in both serum and brain tissues. Furthermore, this compound increased the phosphorylation of nuclear factor erythroid 2-related factor (Nrf2) and the expression of heme-oxygenase-1 (HO-1) and quinine (B1679958) oxidoreductase 1 (NQO1), while simultaneously decreasing the phosphorylation of NF-κB p65. nih.govresearchgate.net
Table 3: Effects of this compound on Central Nervous System Injury in Rodent Models
| Model (Species, Injury Model) | This compound Dose | Key Findings | Reference |
| Mice (Arterial occlusion-provoked CIRI) | 100 mg/kg | Reduced inflammatory markers (IL-6, IL-1β, TNF-α), apoptotic proteins (NF-κB, caspase-3, caspase-9), and nNOS levels. | phcog.com |
| Rats (Cerebral ischemia-reperfusion) | 8, 16, 32 mg/kg | Reduced cerebral infarct volume, cerebral water content, and cerebral indexes (dose-dependent for 16, 32 mg/kg). Upregulated SOD activity, downregulated MDA and LDH. Decreased IL-6 and TNF-α, increased IL-10. Increased phosphorylation of Nrf2, expression of HO-1 and NQO1. Decreased phosphorylation of NF-κB p65. | nih.govresearchgate.net |
Zebrafish Models
Zebrafish models are increasingly recognized for their utility in studying metabolic diseases and other biological processes due to their genetic and physiological similarities to humans, rapid development, and optical transparency of embryos.
Obesity/Metabolic Disorders Research: this compound has been investigated in diet-induced obesity (DIO) zebrafish models. Oral administration of this compound (32 mg/kg/day for 28 days) in DIO zebrafish led to improved dyslipidemia and a notable decrease in lipid droplets within the liver. frontiersin.orgchemfaces.commdpi.comfrontiersin.orgnih.govnih.gov Further mechanistic studies using DNA microarray analysis revealed that this compound increased the mRNA levels of mitochondrial biogenesis genes, including mitochondria transcription factor, nuclear respiratory factor 1, cytochrome c oxidase subunit 4, and ATP synthase. This activation of mitochondrial biogenesis, along with an increase in mitochondrial size and mitochondrial DNA (mtDNA) content, contributed to enhanced ATP production in both HepG2 cells (in vitro) and zebrafish (in vivo). chemfaces.comnih.gov
Table 4: Effects of this compound on Obesity/Metabolic Disorders in Zebrafish Models
| Model (Species, Condition) | This compound Dose/Duration | Key Findings | Reference |
| Diet-induced obesity (DIO) zebrafish | 32 mg/kg/day for 28 days | Improved dyslipidemia and decreased lipid droplets in the liver. Increased mRNA of mitochondrial biogenesis genes (mitochondria transcription factor, NRF1, COX4, ATP synthase). Increased mitochondrial size and mtDNA content, leading to ATP production. | frontiersin.orgchemfaces.commdpi.comfrontiersin.orgnih.govnih.gov |
Chick Embryo Chorioallantoic Membrane (CAM) Assay
The chick embryo chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis due to its extensive vascularization and ease of manipulation.
Angiogenesis Research: this compound has been shown to significantly suppress the formation of new blood vessels in chick embryos using the CAM assay. nih.govnih.gov The assay demonstrated that this compound inhibited chorioallantoic vessel formation in a dose-dependent manner. At concentrations of 5, 10, and 50 nmol/egg, this compound inhibited vessel formation by 31.4%, 55.7%, and 74.7%, respectively, when compared to the negative control. Notably, at a concentration of 50 nmol/egg, the anti-angiogenic effects of this compound were comparable to those of retinoic acid, a known angiogenesis inhibitor. nih.govresearchgate.net Mechanistically, this compound was found to regulate the MAPK/ERK signaling pathway and vascular endothelial growth factor receptor 2 (VEGFR2), inhibit the downstream PI3K/AKT/mTOR signaling pathway, and activate apoptosis signals such as caspase cascades. nih.govnih.gov
Table 5: Effects of this compound on Angiogenesis in Chick Embryo Chorioallantoic Membrane (CAM) Assay
| Model (Assay) | This compound Dose | Key Findings | Reference |
| Chick Embryo Chorioallantoic Membrane (CAM) Assay | 5, 10, 50 nmol/egg | Significantly suppressed new blood vessel formation. Inhibited chorioallantoic vessel formation dose-dependently (31.4% at 5 nmol/egg, 55.7% at 10 nmol/egg, 74.7% at 50 nmol/egg). Anti-angiogenic effects at 50 nmol/egg comparable to retinoic acid. Regulated MAPK/ERK and VEGFR2 signaling, inhibited PI3K/AKT/mTOR, activated caspase cascades. | nih.govnih.govresearchgate.net |
Synergistic Effects and Combinatorial Research with Eriocitrin
Co-Administration with Other Bioactive Compounds (e.g., Resveratrol (B1683913), Citric Acid, α-Tocopherol)
Scientific investigations have explored the effects of administering eriocitrin in combination with other well-known bioactive molecules, revealing significant synergistic interactions.
Resveratrol: When combined with resveratrol, a polyphenol found in grapes, this compound exhibits a potent anti-inflammatory effect. Research has shown that this combination strongly inhibits the secretion of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and Interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced cells. jst.go.jp
Citric Acid: The antioxidant activity of this compound is notably enhanced when it is used in conjunction with citric acid. jst.go.jp This synergy suggests that the presence of citric acid can amplify the free-radical scavenging capabilities of this compound.
α-Tocopherol: A synergistic effect has also been observed between this compound and α-tocopherol, a form of Vitamin E. In a linoleic acid autoxidation system, this compound was found to enhance the antioxidant activity of α-tocopherol, indicating a cooperative relationship in preventing lipid peroxidation. jst.go.jp
Interactive Data Table: Synergistic Effects of this compound with Bioactive Compounds
| Compound | Observed Synergistic Effect | Model/System | Key Findings |
|---|---|---|---|
| Resveratrol | Anti-inflammatory | LPS-induced RAW264.7 cells and TPA-induced mouse ear edema | Potent inhibition of NO, TNF-α, IL-1β secretion; Inhibition of NF-κB and MAPK signaling pathways. jst.go.jp |
| Citric Acid | Antioxidant | Linoleic acid autoxidation system | Enhanced antioxidative activity of this compound. jst.go.jp |
| α-Tocopherol | Antioxidant | Linoleic acid autoxidation system | This compound enhances the antioxidant effect of α-tocopherol. jst.go.jp |
Potential for Enhanced Therapeutic Efficacy
The synergistic interactions of this compound with other compounds hold significant promise for enhancing therapeutic outcomes in various health conditions, particularly those with an inflammatory or oxidative stress component.
The combination of this compound and resveratrol has been shown to effectively inhibit inflammatory responses both in vitro and in vivo. jst.go.jp This enhanced anti-inflammatory action is attributed to the potent inhibition of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. jst.go.jp By targeting these key inflammatory cascades more effectively together, the combination may offer a more powerful therapeutic strategy for inflammatory conditions. In animal models, this co-administration has been shown to alleviate edema and subcutaneous tissue inflammation. jst.go.jp
The enhanced antioxidant capacity observed when this compound is combined with citric acid and α-tocopherol suggests a greater potential for mitigating cellular damage caused by oxidative stress. jst.go.jp This is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor. While direct therapeutic applications of these specific antioxidant synergies require further investigation, the principle of combining antioxidants with complementary mechanisms of action is a promising area of research.
Interactive Data Table: Research Findings on Enhanced Therapeutic Efficacy
| Combination | Therapeutic Area | Mechanism of Enhanced Efficacy | Research Model |
|---|---|---|---|
| This compound + Resveratrol | Inflammation | Potent inhibition of NF-κB and MAPK signaling pathways, leading to reduced secretion of pro-inflammatory cytokines (NO, TNF-α, IL-1β). jst.go.jp | In vitro (RAW264.7 cells) and in vivo (mouse model of ear edema). jst.go.jp |
Interactions with Micronutrients (e.g., Selenium Bioavailability Enhancement)
Beyond its interactions with other organic bioactive compounds, this compound has also been studied for its potential to influence the bioavailability of essential micronutrients. A notable example is its interaction with selenium.
Computational studies, including molecular docking simulations, have suggested that this compound has the potential to interact with Selenoprotein P (SelP), a key protein involved in the transport and antioxidant function of selenium. researchgate.net The hypothesis is that by binding to SelP, this compound could influence its function and thereby enhance the uptake and bioavailability of selenium. researchgate.net Quantum chemical calculations have further supported the stability of a potential this compound-selenium complex. researchgate.net These findings provide a molecular basis for the potential synergistic effects between this compound and selenium, suggesting that this compound could play a role in improving selenium status in the body. However, it is important to note that these findings are based on computational models and await further validation from in vitro and in vivo experimental studies.
Interactive Data Table: this compound's Interaction with Selenium
| Micronutrient | Proposed Mechanism of Interaction | Research Method | Potential Outcome |
|---|---|---|---|
| Selenium | Potential binding to Selenoprotein P (SelP), a key selenium transport protein. researchgate.net | Molecular docking simulations and quantum chemical calculations. researchgate.net | Enhanced selenium uptake and bioavailability. researchgate.net |
Current Challenges and Future Perspectives in Eriocitrin Research
Bridging Preclinical Findings to Clinical Applications
The transition of promising preclinical research on eriocitrin into successful clinical applications presents a critical challenge. While numerous in vitro and in vivo studies have demonstrated this compound's beneficial effects, particularly its anti-inflammatory and antioxidant properties, further investigation is needed to confirm these effects in human subjects and establish optimal therapeutic strategies jddtonline.infonih.gov.
Preclinical studies have shown that this compound can inhibit the secretion of various pro-inflammatory markers such as TNF-α, NO, IL-6, IL-1β, IL-8, NF-κB, MMP-9, and MAPK, while increasing anti-inflammatory and antioxidant markers like IL-10, Nrf2, DUSP14, HO-1, and NQO1 jddtonline.info. For instance, in mice with cerebral ischemia-reperfusion injury, this compound decreased IL-6 and TNF-α levels and improved IL-10 expression, suggesting its role in inhibiting oxidative injury and inflammatory responses via the Nrf2/HO-1/NQO1/NF-κB signaling pathway jddtonline.infonih.gov. Animal studies have also demonstrated this compound's ability to reduce myeloperoxidase (MPO) activity and levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in induced colitis models jddtonline.info.
One notable area of preclinical success is this compound's impact on metabolic health. Studies in high-fat diet (HFD)-fed obese rats and mice have shown its strong lipid-lowering effects, amelioration of dyslipidemia, and hepatic steatosis by upregulating genes involved in mitochondrial biogenesis, such as PPARα, NRF1, ATP5J, and COX4l1 researchgate.netmdpi.com. This compound has also been shown to improve insulin (B600854) sensitivity by reducing gluconeogenesis and pro-inflammatory responses in the liver mdpi.com.
Table 1: Summary of Key Preclinical Findings of this compound
| Therapeutic Area | Observed Effects (In Vitro/In Vivo) | Key Mechanisms/Biomarkers Modulated | References |
|---|---|---|---|
| Inflammation | Reduced inflammatory response in cerebral reperfusion mice, inhibited colitis, ameliorated LPS-induced inflammation | Decreased TNF-α, NO, IL-6, IL-1β, IL-8, NF-κB, MMP-9, MPO, MAPK; Increased IL-10, Nrf2, DUSP14, HO-1, NQO1 | jddtonline.infonih.govresearchgate.net |
| Metabolic Health | Lipid-lowering effects, ameliorated dyslipidemia, reduced hepatic steatosis, improved insulin sensitivity | Upregulated PPARα, NRF1, ATP5J, COX4l1 (mitochondrial biogenesis); Reduced gluconeogenesis, pro-inflammatory responses, triglycerides, total-cholesterol, resistin, lipid peroxidation; Increased GLP-1 | researchgate.netmdpi.comwikipedia.orgnutraceuticalsworld.comnih.govnih.govnih.gov |
| Antioxidant | Counteracted oxidative injury, strong antioxidant response | Increased Nrf2, HO-1, NQO1, SOD, glutathione (B108866) peroxidase; Reduced MDA, LDH, lipid peroxidation markers | jddtonline.infobenthamdirect.comnih.govnutraceuticalsworld.com |
| Anticancer | Inhibited proliferation of hepatocellular carcinoma cells, lung adenocarcinoma cells; Induced apoptosis | Arrested cell cycle in S phase (upregulated p53, cyclin A, cyclin D3, CDK6); Triggered mitochondrial-mediated apoptotic signaling; Inhibited CDK1 activity | researchgate.netnih.govmedchemexpress.comnih.gov |
| Neuroprotection | Alleviated oxidative stress and inflammatory response in cerebral ischemia-reperfusion | Activated Nrf2/HO-1/NQO1/NF-κB signaling pathway; Downregulated cleaved caspase-3 and -9; Elevated SOD, MDA, glutathione peroxidase; Downregulated NF-κB and p65 proteins; Increased IL-6, IL-1β, TNF-α, apoptotic proteins, nNOS | jddtonline.infonih.govresearchgate.net |
While preclinical data are robust, the translation to clinical settings requires rigorous human trials to establish efficacy, optimal dosing, and long-term safety nih.govnih.gov. A crossover-randomized clinical trial involving a nutraceutical containing this compound (Eriomin) showed promising results in reducing hyperglycemia by increasing glucagon-like peptide 1 (GLP-1) and downregulating systemic inflammation in individuals with hyperglycemia wikipedia.orgnih.govnih.gov. This study observed a 5% reduction in fasting blood glucose levels and a 7% reduction in insulin resistance with 200 mg/day of Eriomin over 12 weeks, reversing 24% of prediabetic patients to normal glycemia nih.gov. Despite these positive initial clinical findings, more extensive and diverse clinical investigations are needed to fully understand this compound's therapeutic potential across various conditions nih.gov.
Addressing Bioavailability Limitations and Strategies for Improvement
A significant challenge for many natural compounds, including flavonoids like this compound, is their often-limited bioavailability, which can hinder their therapeutic efficacy nih.govresearchgate.netmdpi.com. Bioavailability refers to the proportion of a substance that enters the circulation and is able to have an active effect. The presence of glycosidic linkages in this compound (eriodictyol-7-O-rutinoside) means it needs to be metabolized, often by gut microbiota, into its aglycone (eriodictyol) or other conjugated metabolites (e.g., glucuronidated or sulfated forms) to be absorbed and exert its biological effects nih.govingredientsbynature.comresearchgate.net.
Studies have shown that this compound metabolites, including eriodictyol (B191197), homoeriodictyol (B191827), hesperetin (B1673127), and glucuronidated metabolites, can be detected in various organs (liver, pancreas, kidneys, spleen) and blood plasma after oral administration ingredientsbynature.comresearchgate.net. The detection of these metabolites in key organs like the pancreas is particularly relevant to its observed effects on blood glucose regulation ingredientsbynature.com.
Compared to other flavanones like hesperidin (B1673128), this compound exhibits higher solubility due to the presence of two hydroxyl groups in the 3' and 4' positions of its B-ring, which can facilitate its metabolism and lead to a shorter time to yield phase-II derived metabolites nih.gov. However, strategies to further enhance this compound's bioavailability are crucial for maximizing its therapeutic impact.
Strategies for Bioavailability Improvement:
Exploration of Novel Therapeutic Applications
This compound's multifaceted pharmacological profile suggests a broader range of therapeutic applications beyond its currently well-studied anti-inflammatory, antioxidant, and metabolic benefits. Ongoing research is exploring its potential in various disease contexts:
The exploration of this compound in combination therapies also holds promise. For instance, this compound combined with resveratrol (B1683913) has shown strong inhibitory effects on inflammation, reducing pro-inflammatory cytokines like TNF-α and IL-1β, and impacting signaling cascades such as phosphor-STAT3, phosphor-AKT, and MAPK jddtonline.inforesearchgate.net. This synergistic potential warrants further investigation for enhanced therapeutic outcomes.
Development of Standardized Research Protocols
The establishment of standardized research protocols is crucial for ensuring the reproducibility, comparability, and reliability of findings in this compound research. This includes consistent methodologies for extraction, purification, characterization, and quantification of this compound, as well as standardized in vitro and in vivo experimental designs.
Adherence to such standardized protocols will enhance the credibility of research findings and facilitate a more streamlined path for this compound's development as a therapeutic agent.
Advanced Computational Modeling for Drug Discovery and Optimization
Advanced computational modeling, including machine learning and artificial intelligence (AI) approaches, is increasingly transforming drug discovery by enabling more efficient and precise exploration of potential drug candidates and their interactions nirmalacp.orgkeystonesymposia.orgnih.gov. This is particularly relevant for natural compounds like this compound, where understanding complex molecular interactions and optimizing properties like bioavailability are crucial.
By leveraging these advanced computational tools, researchers can accelerate the discovery and optimization of this compound-based therapeutics, reducing the time and cost associated with traditional drug development processes.
Q & A
Q. What analytical methods are commonly validated for quantifying Eriocitrin in biological matrices?
Methodological Answer: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying this compound in biological samples. Key validation parameters include linearity (0.5–500 μg/mL), precision (RSD <6.79%), accuracy (RE ±7.67%), and stability under varying storage conditions. Protein precipitation with acetonitrile is typically used for plasma sample preparation to minimize matrix effects .
Q. What are the established biological activities of this compound in preclinical studies?
Methodological Answer: this compound demonstrates antioxidant (scavenging ROS via m/z 595.4/287.1 transitions), anti-inflammatory (NF-κB pathway inhibition), and lipid-lowering effects (via AMPK activation). These activities are validated through in vitro assays (e.g., DPPH radical scavenging) and in vivo rodent models, with dosages ranging from 10–100 mg/kg .
Q. How is this compound sourced and standardized for experimental use?
Methodological Answer: this compound is primarily isolated from lemon peel extracts using column chromatography (e.g., Sephadex LH-20). Purity (>95%) is confirmed via HPLC-UV at 280 nm, with structural validation by NMR (¹H and ¹³C) and high-resolution MS. Batch-to-batch consistency is ensured through pharmacopeial standards .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s antioxidant and pro-oxidant effects observed across studies?
Methodological Answer: Discrepancies arise from context-dependent concentration thresholds and experimental models. For example, pro-oxidant activity may dominate in cancer cells (via Fe²⁺ chelation), while antioxidant effects prevail in normal cells. Researchers should employ dual-model systems (e.g., H₂O₂-stressed vs. cancer cell lines) and measure redox markers (GSH/GSSG ratios) under standardized oxygen tension (5% CO₂) .
Q. What in vitro models best replicate this compound’s metabolic pathways for translational research?
Methodological Answer: Phase I metabolism is studied using liver microsomes (human/rat) incubated with NADPH, while Phase II pathways (glucuronidation) require UDPGA supplementation. Ultra-high-performance liquid chromatography-quadrupole time-of-flight MS (UHPLC-Q-TOF-MS) identifies metabolites like eriodictyol-7-O-glucuronide. Kinetic parameters (Km, Vmax) are calculated using Michaelis-Menten models .
Q. How should pharmacokinetic studies of this compound be designed to account for its low oral bioavailability?
Methodological Answer: Intravenous (IV) and oral administration routes are compared in rodent models to calculate absolute bioavailability (e.g., 15–20% in rats). Serial blood sampling at critical timepoints (0.094–1.752 h post-dose) is analyzed via LC-MS/MS. Non-compartmental modeling determines AUC, Cmax (299.83 mg/L), and T½ (1.75 h). Nanoemulsions or cyclodextrin complexes can enhance solubility .
Q. What experimental strategies validate this compound’s synergistic effects with other flavonoids in disease models?
Methodological Answer: Isobolographic analysis quantifies synergy in combinations (e.g., this compound + hesperidin). Fixed-ratio mixtures are tested in in vivo hyperlipidemia models, with statistical validation via Chou-Talalay plots. Transcriptomic profiling (RNA-seq) identifies co-regulated pathways, such as PPAR-γ/LXR-α .
Q. How do in vivo and in vitro metabolic profiles of this compound differ, and what are the implications for dosing regimens?
Methodological Answer: In vitro microsomal assays detect primary metabolites (eriodictyol sulfates), whereas in vivo rat models reveal secondary metabolites (methylated derivatives) via enterohepatic recirculation. Dosing schedules must account for metabolite accumulation, validated by repeated-dose studies (14–28 days) with LC-MS/MS tissue distribution analysis .
Methodological Frameworks for this compound Research
- PICOT Framework : For therapeutic studies, structure questions around Population (e.g., hyperlipidemic rats), Intervention (this compound 50 mg/kg), Comparison (atorvastatin), Outcome (LDL reduction), and Time (8 weeks) .
- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Interesting (novel mechanisms like CAV1 inhibition), Novel (unexplored metabolites), Ethical (animal welfare compliance), and Relevant (cardiovascular disease applications) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
